N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Overview
Description
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (NBPIB) is a synthetic compound that has been studied for its potential therapeutic applications in a variety of diseases and conditions. NBPIB is a piperidine-based compound that has been used as a substrate for the synthesis of a variety of compounds, including those with potential therapeutic applications. NBPIB has been studied for its potential therapeutic applications in a variety of diseases and conditions, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Scientific research applications
Melanoma Targeting
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide and its derivatives have been studied for their affinity towards melanin tumor tissue. Specifically, a study by N'dongo et al. (2010) explored the synthesis of (99m)Tc-complexes as surrogates for iodobenzamide, exhibiting high affinity for melanin. The research demonstrated significant cellular uptake in murine melanoma cells, indicating potential for melanoma targeting (N'dongo et al., 2010).
Anti-Glioma Effects
A study by Megalizzi et al. (2009) highlighted the anti-cancer effects of 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) in glioblastoma, identifying the potential of sigma-1 receptor agonists and antagonists, including 4-IBP, in targeting glioblastoma cells. This research pointed to the possible repurposing of certain psychiatric medications for glioblastoma treatment (Megalizzi et al., 2009).
Breast Cancer Imaging
Shiue et al. (2000) reported on a derivative, N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide, as a potential ligand for PET imaging in breast cancer. The study showed high uptake of this compound in breast cancer models, suggesting its utility in breast cancer detection (Shiue et al., 2000).
Cancer Cell Migration and Sensitization
4-IBP has also been evaluated for its ability to decrease the migration of human cancer cells, including glioblastoma cells, and sensitize them to cytotoxic drugs. Megalizzi et al. (2007) found that 4-IBP could reduce cancer cell growth and migration, altering the actin cytoskeleton and modifying drug resistance proteins, indicating its potential use in cancer therapy (Megalizzi et al., 2007).
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCSESNNDZLFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165969 | |
Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | |
CAS RN |
155798-12-2 | |
Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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